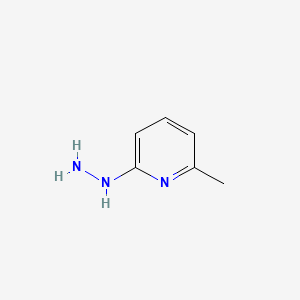

2-Hydrazinyl-6-methylpyridine

Cat. No. B1590354

Key on ui cas rn:

5315-24-2

M. Wt: 123.16 g/mol

InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07964612B2

Procedure details

A jacketed reaction flask was equipped with mechanical stirrer, nitrogen inlet, and reflux condenser and the jacket was cooled to 10° C. The reactor was programmed to automatically cool to 0° C. if at any point the internal temperature exceeded 80° C. The reactor was purged with a steady stream of nitrogen gas. To the reactor was charged 25 g (0.225 mol) of 2-fluoro-6-methylpyridine followed by 100 ml of isopropanol and the jacket temperature was adjusted to 73° C. (corresponding to an internal temperature of 70° C.). To the reactor was charged 44 g (0.90 mol) of 65% aqueous hydrazine and the mixture was stirred overnight with the jacket set at 70° C. The reactor contents were diluted with 125 ml of methyl t-butyl ether (MTBE) and 13 ml of saturated brine to give two layers which were separated. The aqueous layer was extracted with 2×60 ml of MTBE. The combined organic layers were combined and dried over sodium sulfate (anhydrous). The drying agent was removed by filtration and the organic filtrate was concentrated by rotary evaporation. The resulting oil solidified upon standing to give the desired product (21.1 g) as a white solid.

Name

brine

Quantity

13 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(O)(C)C.[NH2:13][NH2:14]>C(OC)(C)(C)C.[Cl-].[Na+].O>[CH3:8][C:4]1[N:3]=[C:2]([NH:13][NH2:14])[CH:7]=[CH:6][CH:5]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC(=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Four

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

|

Name

|

brine

|

|

Quantity

|

13 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred overnight with the jacket

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A jacketed reaction flask was equipped with mechanical stirrer, nitrogen inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to automatically cool to 0° C. if at any point the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceeded 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was purged with a steady stream of nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 73° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

corresponding to an internal temperature of 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set at 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give two layers which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with 2×60 ml of MTBE

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate (anhydrous)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The drying agent was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the organic filtrate was concentrated by rotary evaporation

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=CC(=N1)NN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 21.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 76.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |